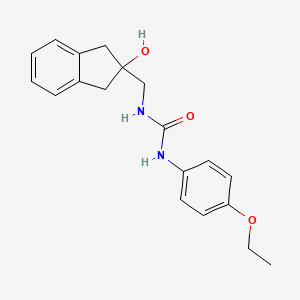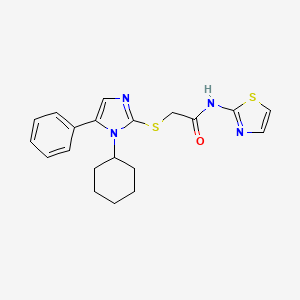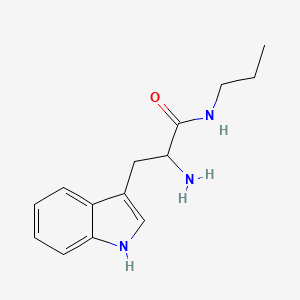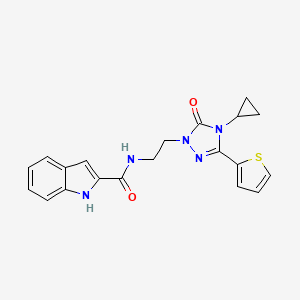![molecular formula C24H30N2O6 B2525317 3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921996-53-4](/img/structure/B2525317.png)
3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H30N2O6 and its molecular weight is 442.512. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s structure suggests that it could exhibit anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly due to the presence of the benzamide and tetrazole moieties. Further studies are needed to explore its mechanisms of action and potential as a therapeutic agent against specific cancer types .
Neuroprotective Effects
Given the benzoxazepine ring system, this compound might have neuroprotective properties. Researchers could explore its ability to prevent neuronal damage, enhance cognitive function, or mitigate neurodegenerative diseases. Animal models and in vitro assays would provide valuable insights .
Cardiovascular Applications
The tetrazole group in the structure suggests possible cardiovascular effects. Investigations could focus on its impact on blood pressure regulation, vasodilation, or platelet aggregation. Understanding its interactions with relevant receptors may reveal therapeutic potential .
Anti-Inflammatory Activity
The ethoxy groups and the benzamide moiety hint at anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways, cytokine production, and immune responses. In vivo studies would be crucial to validate its potential as an anti-inflammatory agent .
Analgesic and Pain Management
Considering the compound’s unique structure, it might also possess analgesic properties. Researchers could evaluate its ability to modulate pain pathways, potentially leading to the development of novel pain-relieving medications .
Antimicrobial Applications
The presence of the tetrazole ring suggests antimicrobial potential. Researchers could investigate its effects against bacteria, fungi, or viruses. In vitro assays and animal models would help assess its efficacy and safety .
Psychopharmacology
The benzoxazepine scaffold may contribute to psychopharmacological effects. Researchers could explore its interactions with neurotransmitter receptors, potential anxiolytic or antidepressant properties, and impact on behavior .
Metabolic Disorders
Given the compound’s complexity, it might influence metabolic pathways. Researchers could study its effects on glucose metabolism, lipid regulation, or insulin sensitivity. Animal models and cellular assays would provide valuable data .
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-5-26-11-12-32-19-10-9-17(15-18(19)24(26)28)25-23(27)16-13-20(29-6-2)22(31-8-4)21(14-16)30-7-3/h9-10,13-15H,5-8,11-12H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHUZVFPYVSDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2525237.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2525238.png)
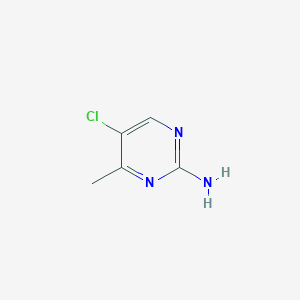

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)
![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)
